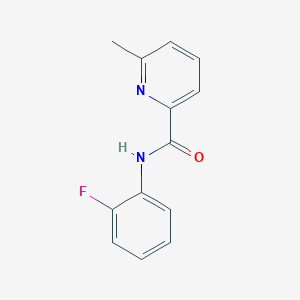
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to possess various biological activities that make it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes, which can have various effects on physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to exhibit various biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the experimental conditions. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one. One potential area of exploration is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one-based drugs for the treatment of various diseases. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cancer, inflammatory disorders, and oxidative stress-related diseases. Another area of future research is the elucidation of the mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one. Further studies are needed to determine the precise molecular targets of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one and the signaling pathways involved in its biological activities. Finally, the development of more efficient and cost-effective methods for the synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one could help to facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one involves the reaction between 4-methylpiperidine-1-carboxylic acid and 2-phenylpyridazin-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one as a white crystalline solid with a melting point of around 180-182°C.
Aplicaciones Científicas De Investigación
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to possess a range of biological activities that make it a promising candidate for scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase, making it a potential candidate for the development of drugs targeting these enzymes.
Propiedades
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-9-11-19(12-10-13)17(22)15-7-8-16(21)20(18-15)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGFVNVNGCRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)







